

An In-depth Technical Guide to Tetraphenylcyclopentadienone

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Compound of Interest

Compound Name: **Tetraphenylcyclopentadienone**

Cat. No.: **B147504**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of **Tetraphenylcyclopentadienone**, a pivotal building block in organic synthesis.

Molecular Structure and Properties

Tetraphenylcyclopentadienone, with the chemical formula $C_{29}H_{20}O$, is classified as a cyclic dienone.^[1] It presents as a dark purple to black crystalline solid.^[1] The central five-membered carbonyl core of the molecule is both planar and conjugated.^[1] However, the bond lengths indicate an alternating single and double-bond character. The C2–C3 and C4–C5 bond distances are approximately 1.35 Å, characteristic of double bonds, while the C1–C2, C3–C4, and C5–C1 distances are closer to 1.50 Å, resembling single bonds.^[1]

A defining structural feature is the spatial arrangement of the four phenyl groups, which adopt a "propeller" conformation due to steric hindrance with each other, causing them to be rotated out of the plane of the central ring.^[1] Unlike its parent compound, cyclopentadienone, which readily dimerizes, the steric bulk of the phenyl groups in **tetraphenylcyclopentadienone** allows it to be stable and isolable at room temperature.^[1]

The key physicochemical properties of **Tetraphenylcyclopentadienone** are summarized in the table below.

Property	Value	References
Molecular Formula	$C_{29}H_{20}O$	[1] [2] [3]
Molar Mass	$384.47\text{ g}\cdot\text{mol}^{-1}$	[1] [2] [4]
Appearance	Dark purple to black crystalline solid	[1] [5] [6]
Melting Point	217–220 °C	[1] [7] [8] [9]
Solubility	Soluble in benzene and other organic solvents; Insoluble in water.	[1] [5] [8]
Stability	Stable, combustible, and light-sensitive.	[5] [8]

Synthesis of Tetraphenylcyclopentadienone

The most common and well-documented method for synthesizing **Tetraphenylcyclopentadienone** is through a double aldol condensation reaction.[\[10\]](#)[\[11\]](#) This reaction involves the base-catalyzed condensation of benzil and dibenzyl ketone (1,3-diphenylacetone).[\[7\]](#)[\[10\]](#)

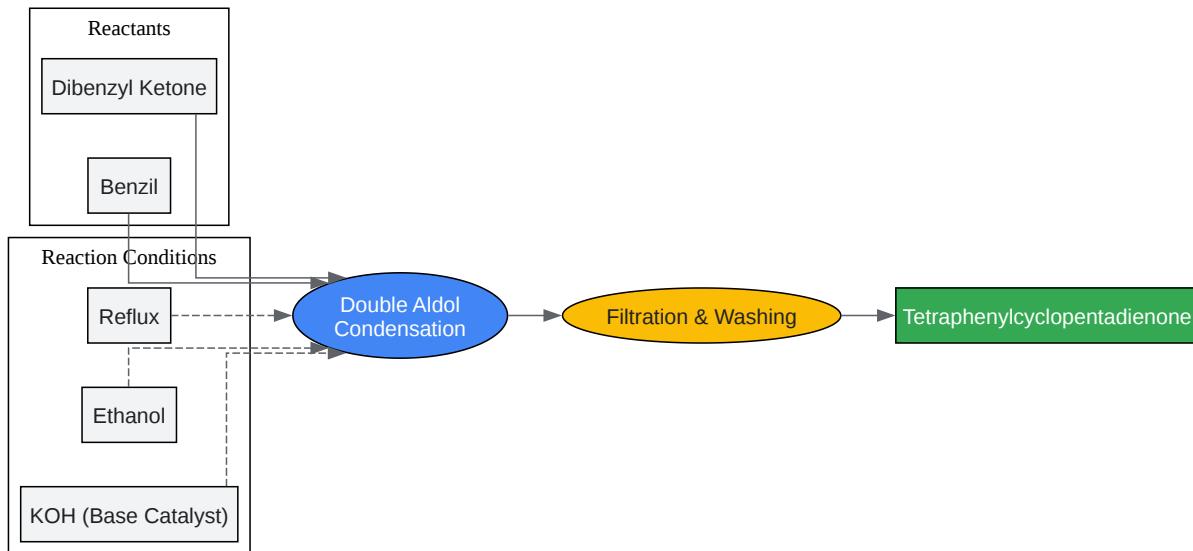
This protocol is adapted from established literature procedures.[\[7\]](#)[\[11\]](#)

Materials:

- Benzil (0.1 mole, 21 g)[\[7\]](#)[\[11\]](#)
- Dibenzyl ketone (0.1 mole, 21 g)[\[7\]](#)[\[11\]](#)
- 95% Ethanol (150 mL)[\[7\]](#)[\[11\]](#)
- Potassium hydroxide (3 g)[\[7\]](#)[\[11\]](#)
- Ethanol (for KOH solution, 15 mL)[\[7\]](#)[\[11\]](#)

Procedure:

- In a 500-mL round-bottom flask, dissolve 21 g of benzil and 21 g of dibenzyl ketone in 150 mL of hot 95% ethanol.[7]
- Fit the flask with a reflux condenser and heat the solution to near its boiling point.[7]
- Slowly add a solution of 3 g of potassium hydroxide in 15 mL of ethanol in two portions through the condenser.[7]
- After any initial frothing has subsided, reflux the mixture for 15 minutes.[7]
- Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.[7][10]
- Collect the dark crystalline product by vacuum filtration and wash with three 10-mL portions of cold 95% ethanol.[7]
- The resulting product, which melts at 218–220 °C, is typically obtained in a high yield of 91–96% and is sufficiently pure for most applications.[7]
- For higher purity, the product can be recrystallized from a mixture of ethanol and benzene.[7]



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Caption: Aldol condensation workflow for **Tetraphenylcyclopentadienone** synthesis.

Alternative methods, such as microwave-assisted synthesis, have been developed to improve reaction efficiency.

Parameter	Conventional Method	Microwave-Assisted Method
Reaction Time	15 - 30 minutes	1 - 2 minutes
Catalyst	Potassium Hydroxide (KOH)	Potassium Hydroxide (KOH) / Anthranilic Acid
Solvent	Ethanol	Polyethylene Glycol (PEG-400) or Ethanol
Yield	62% - 96%	82%
Temperature	Reflux (~78 °C)	Microwave irradiation (150W)

Data compiled from BenchChem.[11]

Chemical Reactivity and Applications

The central dienone ring of **Tetraphenylcyclopentadienone** is a key feature governing its reactivity, particularly its role as a diene in Diels-Alder reactions with various dienophiles.[1] These reactions are fundamental for the synthesis of complex polycyclic and heterocyclic aromatic systems.

- Reaction with Diphenylacetylene: When reacted with diphenylacetylene, **Tetraphenylcyclopentadienone** serves as a precursor to hexaphenylbenzene.[1]
- Reaction with Benzyne: The reaction with benzyne yields 1,2,3,4-tetraphenylnaphthalene.[1] [12]
- Reaction with Benzonitrile: This Diels-Alder reaction can be utilized to prepare pentaphenylpyridine derivatives.[1]

These reactions highlight its utility in constructing graphene-like molecules and other complex aromatic structures.[1]



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Caption: General pathway for a Diels-Alder reaction involving

Tetraphenylcyclopentadienone.

While direct applications in drug development are not extensively documented, its derivatives are of significant interest. For instance, it has been used in the synthesis of cantharidin-like compounds as potential pharmacological probes.^[13] Furthermore, its derivatives are explored for their electro-optical properties.^[14] In organometallic chemistry,

Tetraphenylcyclopentadienone is a well-studied ligand.^[1] Notably, the Shvo catalyst, a ruthenium complex derived from **Tetraphenylcyclopentadienone**, is utilized in specific hydrogenation reactions.^[1]

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